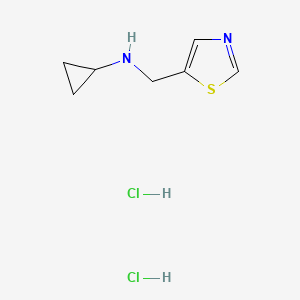

N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride

Description

Propriétés

IUPAC Name |

N-(1,3-thiazol-5-ylmethyl)cyclopropanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.2ClH/c1-2-6(1)9-4-7-3-8-5-10-7;;/h3,5-6,9H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUGKALEENKTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CN=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 5-(Halomethyl)-1,3-thiazole Intermediate

A key intermediate is 5-(chloromethyl)-1,3-thiazole or related halomethyl derivatives. These can be prepared by:

- Halogenation of 1,3-thiazol-5-ylmethanol or direct halomethylation of the thiazole ring at the 5-position.

- Alternatively, chloromethylation of thiazole derivatives using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Nucleophilic Substitution with Cyclopropanamine

The halomethyl thiazole intermediate undergoes nucleophilic substitution with cyclopropanamine to form N-(1,3-thiazol-5-ylmethyl)cyclopropanamine:

- The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane.

- Base or acid scavengers may be added to neutralize generated halide acids.

- Reaction temperatures range from ambient to moderate heating (40–80 °C).

- Reaction times vary from 1 to several hours depending on conditions.

Formation of the Dihydrochloride Salt

The free amine product is converted to its dihydrochloride salt by:

- Treatment with excess hydrochloric acid (HCl) in an appropriate solvent such as ethanol or ether.

- Precipitation of the dihydrochloride salt occurs, facilitating isolation by filtration.

- The salt form enhances stability and handling characteristics.

Representative Experimental Procedure (Inferred from Related Thiazole Syntheses)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 1,3-thiazol-5-ylmethanol + SOCl2 or PCl5 | Chloromethylation to form 5-(chloromethyl)-1,3-thiazole | Halomethyl thiazole intermediate |

| 2 | 5-(chloromethyl)-1,3-thiazole + cyclopropanamine, DMF, 50 °C, 4 h | Nucleophilic substitution to attach cyclopropanamine | N-(1,3-thiazol-5-ylmethyl)cyclopropanamine |

| 3 | Product + HCl in ethanol | Salt formation | This compound |

Supporting Research Findings and Notes

- The nucleophilic substitution mechanism is favored by the electron-deficient nature of the thiazole ring, which activates the 5-position halomethyl group toward amine attack.

- Solvent choice and temperature are critical to optimize yield and minimize side reactions such as elimination or polymerization.

- The dihydrochloride salt form is commonly used for isolation and stability, as shown in multiple thiazole amine derivatives preparations.

- Spectroscopic characterization (1H NMR, 13C NMR, HRMS) confirms the structure after synthesis, with characteristic signals for the thiazole ring protons and cyclopropane methylene groups.

- Purification is often achieved by recrystallization from suitable solvents or by column chromatography prior to salt formation.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Halomethylation | SOCl2, PCl5, or NBS in DMF or CH2Cl2 | Requires dry conditions, moderate heat |

| Nucleophilic substitution | Cyclopropanamine, DMF, 40–80 °C, 2–6 h | Polar aprotic solvent preferred |

| Salt formation | HCl in ethanol or ether, room temp to reflux | Precipitates dihydrochloride salt |

| Yield range | 50–80% (reported for similar thiazole amines) | Dependent on purity of intermediates |

| Purification methods | Recrystallization, column chromatography | Ensures high purity for analytical use |

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole or cyclopropane derivatives .

Applications De Recherche Scientifique

Synthesis and Preparation Methods

The synthesis of N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride typically involves the reaction of cyclopropanamine with a thiazole derivative under controlled conditions. The process can be optimized for yield and purity based on specific laboratory conditions.

Scientific Research Applications

This compound has diverse applications across several domains:

Medicinal Chemistry

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The thiazole ring is known for its ability to interact with biological targets, enhancing its effectiveness against pathogens .

- Anticancer Research : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation .

Biochemistry

- Enzyme Inhibition : this compound has been investigated as an inhibitor for various enzymes involved in metabolic pathways. This property can be pivotal in drug design for metabolic disorders .

- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways crucial for cellular functions. This interaction can lead to therapeutic effects in various diseases .

Chemical Research

- Building Block in Organic Synthesis : It serves as a versatile scaffold for synthesizing more complex organic molecules. Researchers utilize it to create derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals.

Material Science

- Development of New Materials : The compound's unique structure allows it to be explored in the creation of novel materials with specific chemical properties, potentially leading to advancements in polymer chemistry and nanotechnology .

Case Studies

Several studies have highlighted the potential of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.

- Cancer Cell Proliferation Inhibition : Research indicated that this compound could inhibit the proliferation of certain cancer cell lines through specific enzymatic pathways, paving the way for further exploration in oncology.

- Enzyme Inhibition Mechanism Investigation : Detailed investigations into its mechanism revealed how it interacts with key metabolic enzymes, providing insights into its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole Substitutions

Table 1: Comparison of Thiazole-Based Cyclopropanamine Derivatives

Key Observations :

- Substituent Position : Thiazole-5-yl derivatives (e.g., target compound) may exhibit stronger dipole interactions compared to thiazole-2-yl analogues due to the orientation of the sulfur and nitrogen atoms .

- Amine Group : Cyclopropanamine’s rigid structure likely improves metabolic stability compared to linear alkylamines (e.g., ethyl or isopropyl groups) .

Heterocycle-Replaced Analogues

Table 2: Comparison with Non-Thiazole Heterocyclic Analogues

Key Observations :

Aromatic and Aliphatic Analogues

- N-[(2-Nitrophenyl)methyl]cyclopropanamine (884501-98-8) : Incorporates a nitrobenzyl group instead of thiazole. The electron-withdrawing nitro group reduces basicity (pKa ~7.39 in target vs. unmeasured here) and may limit solubility in physiological conditions.

Activité Biologique

N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring and a cyclopropanamine moiety. Its molecular formula is with a molecular weight of 317.28 g/mol. The thiazole ring is known for its versatile reactivity and ability to form interactions with various biological targets, while the cyclopropane structure contributes to the compound's stability and binding affinity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The thiazole moiety can modulate enzyme activity or receptor interactions, which may lead to various pharmacological effects such as:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antibacterial agent.

- Anticancer Properties : Research suggests that compounds with similar structures have exhibited significant anticancer activities, including the inhibition of tumor growth and induction of apoptosis in cancer cells .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antibacterial properties. For instance, it has been tested against gram-positive and gram-negative bacteria. The results indicated an average zone of inhibition comparable to standard antibiotics, suggesting its potential as a biochemical probe or inhibitor .

| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug (Streptomycin) (mm) |

|---|---|---|

| Staphylococcus aureus | 20.5 ± 0.4 | 36.6 ± 0.3 |

| Chromobacterium violaceum | 17.0 ± 0.3 | 29.1 ± 0.2 |

Anticancer Activity

The thiazole moiety is often associated with various pharmacological effects, particularly in cancer treatment. Research indicates that this compound can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

- Synthesis and Evaluation : A study synthesized analogues of this compound to assess their biological activity against cancer cell lines. Results indicated varying degrees of cytotoxicity, suggesting that structural modifications can enhance therapeutic efficacy.

- Mechanistic Insights : Another study investigated the compound's interaction with specific cellular pathways involved in apoptosis and cell proliferation. The findings revealed that certain derivatives could effectively target these pathways, leading to improved anticancer activity compared to the parent compound .

Q & A

Q. What are the optimal synthetic routes for N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride, and how can purity be maximized?

Methodological Answer: The synthesis of cyclopropanamine derivatives typically involves multi-component reactions (MCRs) or nucleophilic substitution. For example, describes a UT-4CR (Ugi-type) reaction using amines, aldehydes, TMSN₃, and isocyanides in methanol, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate eluent). To optimize purity:

- Monitor reaction progress with TLC or HPLC.

- Use recrystallization (e.g., methanol/water systems) to remove unreacted intermediates .

- Confirm purity via elemental analysis (e.g., C, H, N, Cl percentages as in ) and NMR spectroscopy .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should assess:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Light sensitivity : Store samples in amber vials and compare degradation rates under UV vs. dark conditions.

- Humidity effects : Use dynamic vapor sorption (DVS) to measure hygroscopicity.

Reference for handling guidelines (e.g., inert atmosphere storage, avoidance of static discharge) and for pH-dependent stability in buffered solutions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the compound’s reactivity with thiazole-based enzymes?

Methodological Answer: Discrepancies in enzymatic inhibition data (e.g., PFOR enzyme interactions, as in ) can be addressed via:

- Docking simulations : Use software like AutoDock Vina to model ligand-enzyme binding affinities.

- Molecular dynamics (MD) : Simulate interactions between the thiazole moiety and catalytic residues (e.g., sulfur-mediated hydrogen bonding).

- QM/MM studies : Combine quantum mechanics and molecular mechanics to analyze charge transfer in active sites .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the cyclopropanamine-thiazole scaffold?

Methodological Answer: SAR optimization requires systematic modifications:

- Core substitutions : Replace the thiazole ring with oxazole () or pyrazole () to assess electronic effects.

- Side-chain variations : Introduce halogenated or alkyl groups on the cyclopropane ring (e.g., ’s chloro-thiazole derivative).

- Biological assays : Test analogs against validated targets (e.g., anaerobic protozoa PFOR enzyme, as in ) to correlate structural changes with IC₅₀ values .

Q. How can researchers validate analytical methods for quantifying trace impurities in bulk samples?

Methodological Answer: Follow pharmacopeial guidelines () to develop a robust HPLC protocol:

- Column selection : Use C18 stationary phases for polar impurities.

- Detection : UV at 210–254 nm for amine and thiazole moieties.

- Validation parameters : Include linearity (R² > 0.99), precision (%RSD < 2%), and LOQ/LOD (e.g., 0.1% w/w for process impurities as in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.